molecular formula C14H12N4 B15311459 Pyrazin-2-yl(quinolin-3-yl)methanamine

Pyrazin-2-yl(quinolin-3-yl)methanamine

Cat. No.: B15311459
M. Wt: 236.27 g/mol
InChI Key: VPODSAXKJBLBHK-UHFFFAOYSA-N
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Description

(Pyrazin-2-yl)(quinolin-3-yl)methanamine is a heterocyclic compound that features both pyrazine and quinoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyrazin-2-yl)(quinolin-3-yl)methanamine typically involves the condensation of pyrazine and quinoline derivatives. One common method includes the reaction of 2-chloropyrazine with 3-aminomethylquinoline in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (pyrazin-2-yl)(quinolin-3-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(Pyrazin-2-yl)(quinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Pyrazin-2-yl)(quinolin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (pyrazin-2-yl)(quinolin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinylquinoline: Similar in structure but may have different biological activities.

    Quinolinylpyrazole: Another related compound with distinct pharmacological properties.

Uniqueness

(Pyrazin-2-yl)(quinolin-3-yl)methanamine is unique due to its combined pyrazine and quinoline moieties, which confer a broad range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

pyrazin-2-yl(quinolin-3-yl)methanamine

InChI

InChI=1S/C14H12N4/c15-14(13-9-16-5-6-17-13)11-7-10-3-1-2-4-12(10)18-8-11/h1-9,14H,15H2

InChI Key

VPODSAXKJBLBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(C3=NC=CN=C3)N

Origin of Product

United States

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